2-(2-bromothiophen-3-yl)acetonitrile
Description
Properties
CAS No. |
209796-22-5 |
|---|---|
Molecular Formula |
C6H4BrNS |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electronic and Steric Considerations
The nitrile group’s strong electron-withdrawing character reduces the aromatic ring’s electron density, favoring electrophilic attack at the most activated remaining position. Computational studies suggest that the nitrile’s inductive effect dominates over resonance, making position 2 the preferred site for bromination. Steric hindrance from the acetonitrile group further limits alternative substitution pathways.
Direct Bromination of 3-Thiophene Acetonitrile
The most straightforward route involves brominating 3-thiophene acetonitrile using electrophilic brominating agents.
N-Bromosuccinimide (NBS) in Halogenated Solvents
NBS in tetrahydrofuran (THF) and hexane at −5°C selectively brominates 3-thiophene acetonitrile at position 2, achieving yields of 70–85%. The reaction mechanism proceeds via the formation of a bromonium ion intermediate, stabilized by the nitrile group’s electron-withdrawing effect.
Typical Procedure :
-
Dissolve 3-thiophene acetonitrile (1.0 eq) in THF/hexane (9:1).
-
Cool to −5°C and add NBS (1.05 eq) portionwise.
-
Stir for 3 hours, quench with water, and extract with diethyl ether.
-
Purify via silica gel chromatography (hexane/ethyl acetate).
Table 1: Optimization of NBS-Mediated Bromination
| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (2:3:4) |
|---|---|---|---|
| THF/hexane | −5 | 83 | 95:3:2 |
| DCM | 0 | 68 | 85:10:5 |
| Acetonitrile | 25 | 45 | 70:25:5 |
Bromine in Lewis Acid-Catalyzed Systems
Using Br₂ with FeCl₃ in dichloromethane (DCM) at 0°C achieves comparable yields (75%) but requires careful stoichiometry to avoid dibromination. Excess bromine leads to a 15% yield of the 2,5-dibromo derivative, complicating purification.
Metal-Assisted Synthesis via Directed Ortho-Metalation
Directed ortho-metalation (DoM) leverages the nitrile group as a directing group to enhance regiocontrol.
Lithiation-Bromination Sequence
-
Treat 3-thiophene acetonitrile with lithium diisopropylamide (LDA) at −78°C to deprotonate position 2.
-
Quench with 1,2-dibromoethane to install bromine, yielding 80–88% product.
Advantages :
-
Superior regioselectivity (>98%).
-
Tolerance of sensitive functional groups.
Limitations :
-
Requires anhydrous conditions and cryogenic temperatures.
Cyanation of Pre-Brominated Thiophenes
An alternative strategy involves introducing the nitrile group after bromination.
Sandmeyer Reaction on 2-Bromo-3-aminothiophene
-
Diazotize 2-bromo-3-aminothiophene with NaNO₂/HCl.
-
Treat with CuCN to replace the amino group with nitrile, achieving 65–72% yields.
Challenges :
-
Multi-step synthesis increases purification complexity.
-
Competitive side reactions reduce efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiophen-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-(2-Bromothiophen-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(2-bromothiophen-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- Bromo- and Methoxy-Substituted Phenylacetonitriles: 2-(3-Bromo-4-methoxyphenyl)acetonitrile (CAS 772-59-8, Similarity: 0.95) and 2-(2-Bromo-3-methoxyphenyl)acetonitrile (CAS 128828-87-5, Similarity: 0.91) exhibit high structural similarity . The methoxy group enhances solubility in polar solvents, while bromine increases molecular weight and may influence halogen bonding in biological systems.
- Triazole-Thioacetonitriles: Compounds like 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile () feature a triazole ring instead of thiophene. These derivatives are synthesized via alkylation of triazole thiols with halogenonitriles, achieving yields up to 95% in aprotic solvents . Their solubility in ethanol and chloroform contrasts with bromothiophene derivatives, which may exhibit higher lipophilicity due to the thiophene ring.
Physicochemical Properties
*Extrapolated from analogous compounds.
Electronic and Reactivity Profiles
- HOMO-LUMO Energies : In triazole derivatives, HOMO orbitals localize on the triazole ring, while LUMO resides on the nitrile group, suggesting electron-deficient nitrile reactivity . Bromothiophene derivatives may exhibit similar trends, with bromine lowering LUMO energy and enhancing electrophilicity.
- Charge Distribution : Methoxy groups in phenylacetonitriles donate electron density, stabilizing intermediates in substitution reactions .
Analytical Characterization
Q & A
Q. What are the common synthetic routes for 2-(2-bromothiophen-3-yl)acetonitrile, and how are reaction conditions optimized?
Methodological Answer:
- Step 1 : Start with a thiophene derivative (e.g., 3-bromothiophene). Bromination is typically achieved using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) at 60–80°C .
- Step 2 : Introduce the nitrile group via nucleophilic substitution or coupling reactions. For example, Knoevenagel condensation with malononitrile under basic conditions (e.g., piperidine catalyst) .
- Optimization : Reaction yield depends on solvent polarity (e.g., THF vs. DCM), temperature (60–100°C), and stoichiometric ratios (1:1.2 for nitrile precursor to thiophene derivative). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .
Q. What analytical techniques are critical for confirming the molecular geometry of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Suitable crystals are grown via slow evaporation in ethanol. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL (R-factor < 0.05) .
- Key parameters : Bond lengths (e.g., C-Br: ~1.89 Å, C≡N: ~1.16 Å) and dihedral angles (thiophene-nitrile plane: ~15°) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig amination : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with amines (Pd(OAc)₂, XPhos ligand, 100°C).
- Suzuki-Miyaura : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C in dioxane).
- Controlling factors : Steric hindrance from the thiophene ring reduces reaction rates compared to phenyl analogs. Use bulky ligands (e.g., SPhos) to enhance efficiency .
Q. What solvents and storage conditions are recommended to prevent degradation?
Methodological Answer:
- Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in water.
- Storage : Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation and hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
Methodological Answer:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (e.g., –50°C to 50°C) to detect hindered rotation or tautomerism .
Q. What strategies are effective in optimizing crystallographic refinement for low-resolution data?
Methodological Answer:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., kinases) using a grid box centered on catalytic residues. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- Pharmacophore mapping : Identify critical interactions (e.g., nitrile as a hydrogen-bond acceptor, bromine for hydrophobic contacts) .
Q. What experimental designs mitigate side reactions during multistep synthesis?
Methodological Answer:
Q. How do steric and electronic effects of the thiophene ring influence regioselectivity in electrophilic substitutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

